![molecular formula C20H19FN2O3 B6087217 (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B6087217.png)
(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol, also known as FLX-787 or Dynaxel, is a small molecule drug that has been developed for the treatment of neuromuscular disorders. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
The exact mechanism of action of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol is not fully understood. However, it is believed that the drug acts on the calcium-activated potassium channels (KCa3.1) in muscle cells. By modulating the activity of these channels, (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol can improve muscle function and reduce muscle fatigue.
Biochemical and Physiological Effects:
(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol has been shown to have several biochemical and physiological effects in animal models of neuromuscular disorders. The drug can improve muscle function, reduce muscle fatigue, and increase muscle strength. (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol can also improve neuromuscular transmission and reduce muscle inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol is its ability to improve muscle function and reduce muscle fatigue in animal models of neuromuscular disorders. This makes it a promising candidate for the treatment of these disorders in humans. However, there are also some limitations to using (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol in lab experiments. The drug is still in the early stages of clinical development, and its safety and efficacy in humans are not yet fully established. Additionally, the mechanism of action of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol. One area of research could focus on further elucidating the mechanism of action of the drug. This could involve studying the effects of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol on the calcium-activated potassium channels in muscle cells. Another area of research could focus on optimizing the synthesis method of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol to improve yield and purity. Additionally, clinical trials are currently underway to evaluate the safety and efficacy of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol in humans, and the results of these trials will provide valuable information for future research. Finally, research could focus on developing new compounds based on the structure of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol that have improved pharmacological properties and efficacy.
Méthodes De Synthèse
The synthesis of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol involves the reaction of 2-(3-fluorophenyl)-1,3-benzoxazole with piperidine in the presence of a carbonyl reagent. The reaction yields (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol as the final product. The synthesis method has been optimized to produce high yields of pure product.
Applications De Recherche Scientifique
(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol has been extensively studied for its potential therapeutic effects in neuromuscular disorders such as amyotrophic lateral sclerosis (ALS), spinal muscular atrophy (SMA), and myasthenia gravis (MG). Preclinical studies have shown that (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol can improve muscle function and reduce muscle fatigue in animal models of neuromuscular disorders. Clinical trials are currently underway to evaluate the safety and efficacy of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol in humans.
Propriétés
IUPAC Name |
[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c21-15-5-3-4-13(10-15)19-22-17-11-14(7-8-18(17)26-19)20(25)23-9-2-1-6-16(23)12-24/h3-5,7-8,10-11,16,24H,1-2,6,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBPXDIIGLCYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)C2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Fluorophenyl)-1,3-benzoxazol-5-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.